molecular formula C10H15N3O3 B12780274 Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)- CAS No. 116929-32-9

Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)-

Cat. No.: B12780274
CAS No.: 116929-32-9
M. Wt: 225.24 g/mol
InChI Key: NCVXWYAQFKGZCW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Barbituric acid can be synthesized through various routes:
      • One common method involves the condensation of urea with malonic acid or its esters.
      • The reaction proceeds under acidic conditions, leading to the formation of barbituric acid.
    • Industrial production methods may involve large-scale synthesis using similar principles.
  • Chemical Reactions Analysis

    • Barbituric acid undergoes several reactions:

        Condensation Reaction: It reacts with aldehydes or ketones to form barbiturates (e.g., phenobarbital).

        Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical research.

        Substitution: Halogenation of barbituric acid yields halogenated derivatives.

    • Common reagents include alkyl halides, aldehydes, and strong oxidizing agents.
    • Major products include various barbiturates used as sedatives, hypnotics, and anticonvulsants.
  • Scientific Research Applications

      Medicine: Barbiturates derived from barbituric acid were historically used as sedatives and anesthetics.

      Biochemistry: Alloxan, an oxidation product of barbituric acid, is used to induce diabetes in animal models.

      Chemistry: Barbituric acid derivatives serve as building blocks for drug development.

  • Mechanism of Action

    • Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system.
    • They bind to GABA receptors, leading to increased chloride ion influx and neuronal inhibition.
    • This results in sedation, hypnosis, and anticonvulsant effects.
  • Comparison with Similar Compounds

    • Barbituric acid is unique due to its central role in the synthesis of barbiturates.
    • Similar compounds include uracil, which shares a pyrimidine ring, but lacks the barbiturate functionality.

    Properties

    CAS No.

    116929-32-9

    Molecular Formula

    C10H15N3O3

    Molecular Weight

    225.24 g/mol

    IUPAC Name

    5-ethyl-5-pyrrolidin-1-yl-1,3-diazinane-2,4,6-trione

    InChI

    InChI=1S/C10H15N3O3/c1-2-10(13-5-3-4-6-13)7(14)11-9(16)12-8(10)15/h2-6H2,1H3,(H2,11,12,14,15,16)

    InChI Key

    NCVXWYAQFKGZCW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1(C(=O)NC(=O)NC1=O)N2CCCC2

    Origin of Product

    United States

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